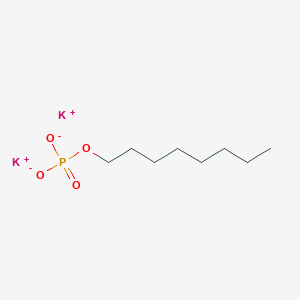

Dipotassium octyl phosphate

Description

Dipotassium octyl phosphate (chemical formula: C₈H₁₈KO₄P; molecular weight: 248.30 g/mol) is an organophosphate compound synthesized by reacting iso-octanol with phosphoric acid, often catalyzed by heteropolyacids like tungsten phosphoric acid . It serves as an anionic surfactant and corrosion inhibitor, widely used in fine chemicals, petroleum industries, and material science due to its amphiphilic structure (a hydrophobic octyl chain and hydrophilic phosphate group) . The compound is thermally stable and compatible with diverse polymers, making it suitable for applications such as plasticizers, flame retardants, and detergents .

Properties

CAS No. |

19045-79-5 |

|---|---|

Molecular Formula |

C8H17K2O4P |

Molecular Weight |

286.39 g/mol |

IUPAC Name |

dipotassium;octyl phosphate |

InChI |

InChI=1S/C8H19O4P.2K/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

LPZZAIMVFFLHQU-UHFFFAOYSA-L |

SMILES |

CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Other CAS No. |

51404-72-9 19045-79-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipotassium Hydrogen Phosphate (K₂HPO₄)

- Chemical Structure: Inorganic salt with formula K₂HPO₄ (molecular weight: 174.18 g/mol).

- Properties : Highly water-soluble (1 M at 20°C), pH ~8.9–9.2 in solution, and hygroscopic .

- Applications: Primarily a buffering agent in pharmaceuticals, food additives, and biochemical assays. Unlike dipotassium octyl phosphate, it lacks surfactant properties due to its inorganic nature .

- Key Difference: Dipotassium hydrogen phosphate is neutral-pH buffering agent, whereas this compound is organophilic and functions as a surfactant .

Monopotassium Phosphate (KH₂PO₄)

- Chemical Structure: Inorganic salt with formula KH₂PO₄ (molecular weight: 136.09 g/mol).

- Properties : Water-soluble, acidic buffer (pH ~4.5), and commonly used in fertilizers and microbiological media .

- Applications : Lacks the octyl chain, making it unsuitable for surfactant roles. Shares buffering utility with dipotassium hydrogen phosphate but differs in pH range .

Diphenyl Octyl Phosphate (C₂₀H₂₇O₄P)

- Chemical Structure: Organophosphate ester with phenyl and octyl groups (molecular weight: 362.40 g/mol) .

- Properties : Lipophilic, used as a plasticizer and flame retardant in polymers. Exhibits higher thermal stability than this compound due to aromatic rings .

- Applications: Unlike this compound, it is non-ionic and primarily used in PVC and lubricants .

Diisooctyl Acid Phosphate

- Chemical Structure : Branched alkyl phosphate ester (molecular formula: C₁₆H₃₅O₄P).

- Properties: Acidic, used as a corrosion inhibitor and surfactant. Its branched structure enhances solubility in non-polar solvents compared to linear-chain this compound .

- Applications : Predominantly industrial lubricants and metal treatment, contrasting with this compound’s use in detergents .

ODEP-K (Octyl Decyl Alcohol Ethoxylate Phosphate Potassium)

- Chemical Structure : Ethoxylated phosphate with mixed alkyl chains (C₈–C₁₀) .

- Properties : Combines ethoxylate’s solubility in polar solvents with phosphate’s emulsifying ability. More complex than this compound, enabling broader detergent formulations .

- Applications : High-performance industrial cleaners, contrasting with this compound’s niche in corrosion inhibition .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- This compound: Achieves 87.4% yield under optimized conditions (2.3:1 iso-octanol/phosphoric acid ratio, 6-hour reaction) . Its thermal stability (>200°C) surpasses many alkyl phosphates, enabling use in high-temperature polymers .

- Dipotassium Hydrogen Phosphate : Food-grade synthesis achieves 98.3% purity with trace heavy metals (<9.4 mg/kg), critical for pharmaceutical compliance .

- Diphenyl Octyl Phosphate: Demonstrated superior flame-retardant efficiency in PVC, reducing ignition time by 40% compared to non-aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.